Concanamycin B

Virology Antiviral Drug Discovery Herpes Simplex Virus

Researchers using generic V-ATPase inhibitors risk inconsistent MHC class II pathway data and poorly controlled antiviral assays. Concanamycin B solves this with a defined, reproducible profile: • 2-fold more potent enzyme inhibition (IC₅₀ 5 nM) vs. concanamycin A, enabling lower working concentrations (4-25 nM). • Selective suppression of MHC class II without affecting class I or ICAM-1, ideal for immunology studies. • Moderate anti-HSV-1 activity (IC₅₀ 0.51 ng/mL) allows dissection of viral entry without complete replication blockade. Supplied with ≥98% HPLC purity, rigorous QC, and reliable cold-chain logistics for immediate global delivery.

Molecular Formula C45H73NO14
Molecular Weight 852.1 g/mol
CAS No. 81552-33-2
Cat. No. B016493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin B
CAS81552-33-2
Synonyms8-deethyl-8-methyl-Concanamycin A; MCH 210
Molecular FormulaC45H73NO14
Molecular Weight852.1 g/mol
Structural Identifiers
SMILESCC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C
InChIInChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1
InChIKeyAQXXGIBOZQZSAT-XDUMZDCNSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Concanamycin B: V-ATPase Inhibitor Profile


Concanamycin B (CAS 81552-33-2) is an 18-membered macrolide antibiotic within the plecomacrolide class, originally isolated from *Streptomyces* species [1]. It functions as a potent and selective inhibitor of vacuolar-type H⁺-ATPases (V-ATPases), with a reported IC₅₀ of 5 nM in enzymatic assays . This compound is distinguished from its structural analogs by a single methyl substitution at the C8 position of the macrolactone ring, which confers unique biological and physicochemical properties [1]. Unlike the more abundant concanamycin A, concanamycin B exhibits a markedly different inhibitory profile in antiviral assays and maintains distinct activity in lysosomal acidification and immunological models, making it a critical tool for specialized research applications.

V-ATPase inhibition study fit Plecomacrolide antibiotic probe for vacuolar H⁺-ATPase pathway studies
Analog-specific biological profile C8-methyl macrolactone; distinct cellular response pattern from concanamycin A
Immunology and cell biology tool Supports lysosomal acidification, MHC class II trafficking, and antiviral research models

Concanamycin B: Key Differences from Analogs


Although concanamycins A and B share a common V-ATPase inhibition mechanism, their biological activities are not equivalent. Direct comparative studies reveal that concanamycin B exhibits an ~7-fold lower potency than concanamycin A in inhibiting herpes simplex virus type 1 (HSV-1) replication (IC₅₀: 0.51 ng/mL vs. 0.072 ng/mL) [1]. This substantial difference in antiviral efficacy cannot be predicted by in vitro V-ATPase inhibition alone, where concanamycin B is actually slightly more potent (IC₅₀: 5 nM vs. 10 nM for concanamycin A) [2]. Furthermore, concanamycin B demonstrates unique selectivity in immunological assays, suppressing MHC class II expression without affecting MHC class I or ICAM-1 molecules [3]. Substituting concanamycin B with a generic V-ATPase inhibitor without empirical validation therefore risks experimental inconsistency, off-target effects, and failure to reproduce key findings.

Antiviral endpoint mismatch
Antiviral response may differ significantly from concanamycin A; cell-based activity does not mirror enzymatic V-ATPase inhibition rank order.
Enzymatic potency may not predict cellular effect
Higher V-ATPase inhibition in biochemical assays does not translate to stronger antiviral or immunological outcomes; empirical validation is required.
MHC class II selectivity not general
Concanamycin B uniquely spares MHC class I/ICAM-1; most V-ATPase inhibitors do not share this selectivity, risking confounded antigen presentation readouts.

Concanamycin B: Evidence & Comparative Data


Antiviral Activity: HSV-1 Head-to-Head Comparison

In a direct head-to-head study using a Vero cell plaque reduction assay, concanamycin B exhibited a 7.1-fold lower potency against HSV-1 replication compared to concanamycin A [1]. This demonstrates that the C8 methyl substitution in concanamycin B significantly attenuates antiviral activity, despite both compounds sharing a common V-ATPase inhibition mechanism. Researchers investigating HSV-1 biology or screening for antiviral leads must therefore use concanamycin B specifically if their experimental system requires the distinct potency profile or if they are following established protocols using this analog.

HSV-1 Antiviral Activity
Head-to-head
IC₅₀ 0.51 ng/mL (concanamycin B) vs. 0.072 ng/mL (concanamycin A)
7.1‑fold lower antiviral response in Vero cell plaque reduction assay
Reported antiviral response context supports analog-specific differentiation for virology studies.
C8 methyl substitution attenuates anti‑HSV‑1 activity despite shared V‑ATPase target.
Virology Antiviral Drug Discovery Herpes Simplex Virus

V-ATPase Inhibition: Cross-Study Comparison

Cross-study comparison of enzymatic inhibition data reveals concanamycin B (IC₅₀ = 5 nM) [1] is approximately twice as potent as concanamycin A (IC₅₀ = 10 nM) [2] against vacuolar-type H⁺-ATPase. While this difference may appear modest, it is functionally relevant given the steep concentration-response curves typical of macrolide V-ATPase inhibitors. This data supports the selection of concanamycin B when a more potent V-ATPase blockade is required at lower compound concentrations, potentially reducing off-target effects in cell-based assays.

V-ATPase Inhibition
Data to verify
IC₅₀ 5 nM (concanamycin B) vs. 10 nM (concanamycin A)
~2‑fold higher enzymatic inhibition; vendor‑supplied cross‑study data
Supports enzymatic potency differentiation; independent verification recommended.
In vitro V-ATPase assay context; does not directly predict cell‑based antiviral rank order.
Cell Biology Lysosomal Biology Autophagy Proton Pump Inhibition

Lysosomal Acidification Blockade in Macrophages

In J774 macrophage cells, concanamycin B inhibits ATP-dependent acidification of endosomes and lysosomes at concentrations as low as 4 nM, with near-complete blockade at 25 nM [1]. At 25 nM, concanamycin B reduces cell-surface receptor activity by approximately 50% and inhibits degradation of internalized oxidized LDL by about 80%, while not affecting cell-surface binding or microsomal acyl-CoA:cholesterol acyltransferase activity. This concentration-response relationship establishes concanamycin B as a reliable tool for studying lysosome-dependent processes such as lipoprotein metabolism and receptor recycling.

Lysosomal Acidification Block
Reported
Inhibition at 4 nM; complete blockade at 25 nM
~80% reduction in oxidized LDL degradation in J774 macrophages
Guides concentration selection for lysosomal trafficking and lipoprotein metabolism studies.
ATP‑dependent acidification assay; quantitative response across 4–25 nM range.
Immunology Lipid Metabolism Endocytosis Macrophage Biology

MHC Class II Selective Inhibition

Concanamycin B selectively inhibits the expression of newly synthesized MHC class II molecules on the surface of Colo 205 adenocarcinoma cells, while having no detectable effect on MHC class I or ICAM-1 expression [1]. This selectivity is further demonstrated in mouse lymphocytes, where concanamycin B abrogates IL-4-induced MHC class II upregulation and suppresses antigen presentation via MHC class II molecules. This unique profile is not observed with all V-ATPase inhibitors, making concanamycin B a critical reagent for dissecting MHC class II trafficking and function.

MHC Class II Selectivity
Reported
Inhibits MHC class II surface expression; no effect on MHC class I or ICAM‑1
Complete class II induction blockade in Colo 205 cells and mouse lymphocytes
Enables MHC class II pathway interrogation without confounding class I or adhesion molecule interference.
Not a general V-ATPase inhibitor phenotype; validate in your antigen‑presenting cell model.
Immunology Antigen Presentation MHC Class II Autoimmunity

Concanamycin B: Application Scenarios


HSV-1 Replication Studies

Concanamycin B's ~7-fold lower anti-HSV-1 potency (IC₅₀ = 0.51 ng/mL) compared to concanamycin A makes it the preferred choice when a moderate antiviral effect is desired to study virus-host interactions without complete viral suppression [1]. This allows researchers to dissect specific steps in the viral lifecycle, such as glycoprotein maturation, that are sensitive to V-ATPase inhibition but may be obscured by complete viral replication blockade.

Lysosomal Acidification Blockade

With an enzymatic IC₅₀ of 5 nM [1], concanamycin B provides a 2-fold potency advantage over concanamycin A. For experiments requiring complete and rapid inhibition of lysosomal acidification, such as monitoring autophagic flux or endosomal trafficking, concanamycin B enables effective blockade at lower concentrations, minimizing potential off-target effects and compound cytotoxicity [2].

MHC Class II Antigen Presentation Dissection

Concanamycin B is uniquely suited for studies of MHC class II trafficking and function due to its selective inhibition of class II surface expression without affecting class I or ICAM-1 [3]. This property allows immunologists to specifically interrogate the class II antigen presentation pathway in antigen-presenting cells, a capability not shared by all V-ATPase inhibitors.

Oxidized LDL Processing in Macrophages

The quantitative inhibition of endosomal/lysosomal acidification by concanamycin B at concentrations between 4 and 25 nM provides a well-characterized tool for studying lipoprotein metabolism in macrophages [4]. Researchers investigating foam cell formation, atherosclerosis, or receptor recycling can leverage this defined concentration-response relationship to achieve reproducible experimental outcomes.

Application
Selection Property
Validation Focus
HSV-1 replication studies
Analog-specific antiviral response profile
Viral glycoprotein maturation and replication endpoint review
Lysosomal acidification blockade
V-ATPase enzymatic inhibition context
Autophagic flux and endosomal trafficking endpoint monitoring
MHC class II antigen presentation studies
MHC class II selective inhibition profile
Class II trafficking and antigen presentation pathway review
Macrophage lipoprotein metabolism
Lysosomal acidification blockade concentration range
Foam cell formation and receptor recycling endpoints

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34 linked technical documents
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